molecular formula C14H21NO4 B7555796 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid

2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid

Cat. No. B7555796
M. Wt: 267.32 g/mol
InChI Key: UAMGILMQXSVXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid, also known as DOM or STP, is a powerful psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1960s and has since been used in scientific research to study the effects of hallucinogens on the brain.

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This receptor is responsible for the psychedelic effects of many hallucinogens, including LSD and psilocybin. Activation of this receptor leads to changes in the brain that are responsible for the altered perception and consciousness associated with hallucinogenic drugs.
Biochemical and Physiological Effects:
2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes are thought to be responsible for the altered perception and consciousness associated with the drug.

Advantages and Limitations for Lab Experiments

2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid has several advantages for use in lab experiments. It is a potent and long-lasting hallucinogen that produces reliable effects in human subjects. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also several limitations to its use. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also produces powerful and long-lasting effects that may be difficult to manage in a lab setting.

Future Directions

There are several future directions for research involving 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid. One area of interest is its potential therapeutic effects. Studies have shown that hallucinogens like LSD and psilocybin may have therapeutic benefits for a range of mental health conditions, including depression, anxiety, and PTSD. It is possible that 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid may also have similar therapeutic effects, and further research is needed to explore this possibility.
Another area of interest is the neurobiological mechanisms underlying the effects of 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid. While it is known that the drug activates the serotonin 2A receptor, the precise mechanisms by which it produces its effects are not fully understood. Further research is needed to elucidate these mechanisms and to develop new treatments for mental health conditions that target these mechanisms.
Conclusion:
2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid, or 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid, is a powerful hallucinogen that has been used in scientific research to study the effects of hallucinogens on the brain. It activates the serotonin 2A receptor and produces long-lasting changes in the brain that may be responsible for its therapeutic effects. While there are several limitations to its use in lab experiments, there are also several future directions for research involving this drug, including its potential therapeutic effects and the neurobiological mechanisms underlying its effects.

Synthesis Methods

The synthesis of 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-nitropropane using a reducing agent such as sodium borohydride. The final step involves the reaction of 2,5-dimethoxyphenyl-2-nitropropane with methylamine to form 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid.

Scientific Research Applications

2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid has been used in scientific research to study the effects of hallucinogens on the brain. It has been shown to activate the serotonin 2A receptor, which is responsible for the psychedelic effects of many hallucinogens. Studies have also shown that 2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid produces long-lasting changes in the brain that may be responsible for its therapeutic effects.

properties

IUPAC Name

2-[(4,5-dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9-6-12(18-4)13(19-5)7-11(9)8-15(3)10(2)14(16)17/h6-7,10H,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMGILMQXSVXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN(C)C(C)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid

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